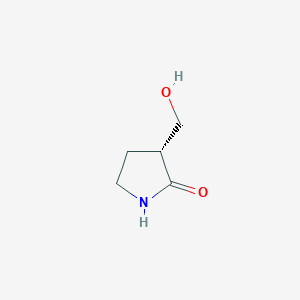

3-(Hydroxymethyl)pyrrolidin-2-one

Description

Significance of Pyrrolidin-2-one Scaffolds in Drug Discovery and Chemical Biology

The pyrrolidin-2-one scaffold, a five-membered nitrogen-containing lactam, is a cornerstone in medicinal chemistry. researchgate.netresearchgate.net Its prevalence in a wide array of biologically active compounds underscores its importance as a "privileged scaffold," a molecular framework that can interact with multiple biological targets. ufrj.brpageplace.deresearchgate.net This versatility has led to the development of numerous drugs with diverse therapeutic applications, including antimicrobial, anti-inflammatory, anticancer, and anticonvulsant agents. researchgate.netresearchgate.net

The significance of the pyrrolidin-2-one core lies in its unique combination of structural and chemical properties. It provides a rigid framework that can be readily functionalized at various positions, allowing for the fine-tuning of steric and electronic properties to optimize interactions with biological targets. tandfonline.combohrium.com This adaptability makes it a valuable starting point for the design of new therapeutic agents. researchgate.netresearchgate.net

A pharmacophore is the ensemble of steric and electronic features that is necessary to ensure the optimal molecular interactions with a specific biological target and to trigger (or block) its biological response. The pyrrolidine (B122466) moiety frequently acts as a crucial pharmacophore in many biologically active molecules. tandfonline.comfrontiersin.orgnih.gov Its ability to form hydrogen bonds and its defined three-dimensional shape allow it to fit into the binding sites of various enzymes and receptors. nih.gov

The nitrogen atom within the pyrrolidine ring can act as a hydrogen bond acceptor, while the carbonyl group in the pyrrolidin-2-one structure provides an additional hydrogen bond acceptor site. nih.gov These interactions are critical for the binding affinity and selectivity of drugs. The saturated nature of the pyrrolidine ring also allows for the precise spatial arrangement of substituents, which is essential for achieving the desired biological activity. nih.govresearchgate.net

The sp3-hybridized carbon atoms in the pyrrolidin-2-one ring give it a non-planar, three-dimensional (3D) conformation. nih.govdntb.gov.ua This 3D structure is a significant advantage in drug design compared to flat, aromatic systems. ucl.ac.uk Molecules with a higher fraction of sp3-hybridized carbons tend to have improved solubility, metabolic stability, and a lower promiscuity for off-target interactions, which can lead to fewer side effects. nih.govrsc.org

The non-planar nature of the pyrrolidine ring allows it to explore a larger volume of chemical space, enabling more specific and effective interactions with the complex 3D structures of biological targets like proteins. nih.govpitt.edulifechemicals.com The conformational flexibility of the ring, often referred to as "pseudorotation," allows it to adopt various shapes to best fit a binding pocket. nih.govdntb.gov.ua This adaptability, combined with the potential for stereoisomerism at its chiral centers, makes the pyrrolidin-2-one scaffold a powerful tool for developing highly selective and potent drugs. nih.govnih.gov

Overview of 3-(Hydroxymethyl)pyrrolidin-2-one as a Versatile Synthetic Intermediate

This compound is a valuable building block in organic synthesis, serving as a versatile intermediate for the creation of more complex molecules. sigmaaldrich.comnih.govbldpharm.com Its utility stems from the presence of multiple functional groups that can be selectively modified. The pyrrolidin-2-one ring provides a stable core, while the hydroxymethyl group offers a reactive site for further chemical transformations.

This compound is utilized in the synthesis of a variety of derivatives, including those with potential therapeutic applications. ontosight.aicymitquimica.com For example, it can be a precursor for the synthesis of substituted pyrrolidines and other heterocyclic systems. researchgate.net The ability to introduce chirality at the 3-position further enhances its value as a starting material for the asymmetric synthesis of enantiomerically pure compounds. researchgate.netacadpubl.eu

Importance of Hydroxymethyl Functionality in Pyrrolidinone Derivatives

The hydroxymethyl group at the 3-position of the pyrrolidinone ring plays a crucial role in the chemical reactivity and biological activity of its derivatives. frontiersin.org This functional group can participate in a variety of chemical reactions, including oxidation to a carboxylic acid, reduction to a methyl group, and substitution with other functional groups.

Interactive Data Tables

Table 1: Biological Activities of Pyrrolidin-2-one Derivatives This table summarizes the diverse biological activities associated with compounds containing the pyrrolidin-2-one scaffold.

| Biological Activity | Reference |

| Antimicrobial | researchgate.netresearchgate.net |

| Anti-inflammatory | researchgate.netresearchgate.net |

| Anticancer | researchgate.netresearchgate.netmdpi.com |

| Anticonvulsant | researchgate.netresearchgate.net |

| Antiviral | nih.gov |

| Antimalarial | nih.gov |

| Antioxidant | nih.gov |

Table 2: Key Features of the Pyrrolidin-2-one Scaffold in Drug Design This table highlights the important structural and chemical properties of the pyrrolidin-2-one scaffold that contribute to its utility in medicinal chemistry.

| Feature | Significance | Reference |

| Privileged Scaffold | Interacts with multiple biological targets. | ufrj.brpageplace.deresearchgate.net |

| Pharmacophore | Provides key steric and electronic features for biological interactions. | tandfonline.comfrontiersin.orgnih.gov |

| sp3-Hybridization | Confers a 3D conformation, improving drug-like properties. | nih.govdntb.gov.uapitt.edulifechemicals.com |

| Versatile Intermediate | Allows for the synthesis of diverse and complex molecules. | sigmaaldrich.comnih.govbldpharm.com |

| Hydroxymethyl Functionality | Enables further chemical modification and can contribute to biological activity. | frontiersin.orgmdpi.com |

Properties

IUPAC Name |

3-(hydroxymethyl)pyrrolidin-2-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H9NO2/c7-3-4-1-2-6-5(4)8/h4,7H,1-3H2,(H,6,8) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PMVLHRHRTOBBHS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNC(=O)C1CO | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H9NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

115.13 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

76220-94-5 | |

| Record name | 3-(hydroxymethyl)pyrrolidin-2-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Strategies and Methodologies for 3 Hydroxymethyl Pyrrolidin 2 One and Its Analogues

Stereoselective and Enantioselective Synthesis of Chiral Pyrrolidin-2-ones

Achieving control over the three-dimensional arrangement of atoms (stereochemistry) is critical in the synthesis of pyrrolidin-2-one derivatives. The biological activity of these molecules is often dependent on a specific enantiomer or diastereomer. Various advanced synthetic strategies have been developed to produce these compounds with high levels of stereochemical purity. These methods include asymmetric catalysis, the use of chiral auxiliaries to direct the reaction pathway, and starting from inherently chiral natural products. nih.govacs.org

Asymmetric 1,3-dipolar cycloaddition is a powerful and versatile method for constructing five-membered heterocyclic rings like pyrrolidines with high stereocontrol. researchgate.netrsc.org This reaction typically involves the cycloaddition of a 1,3-dipole, such as an azomethine ylide, with a dipolarophile (an alkene). ua.es The stereochemical outcome can be directed by using chiral catalysts, making it a highly effective strategy for enantioselective synthesis. rsc.org

Azomethine ylides, often generated in situ from imines derived from α-amino acids or their esters, are common 1,3-dipoles in these reactions. ua.esbohrium.com The cycloaddition's regio- and stereoselectivity can be controlled through metal catalysis or organocatalysis.

Metal Catalysis: Chiral metal complexes, particularly those involving copper(I) or copper(II) with chiral ligands like bisoxazolines (BOX), are widely used. researchgate.netua.es The metal coordinates to the azomethine ylide precursor, creating a rigid chiral environment that directs the approach of the dipolarophile, leading to the formation of a specific stereoisomer of the pyrrolidine (B122466) product. ua.esbohrium.com

Organocatalysis: Chiral organocatalysts, such as phosphoric acids, can activate the reactants through hydrogen bonding and other non-covalent interactions. researchgate.net This approach avoids metals and offers a complementary strategy for achieving high enantioselectivity in the synthesis of spiro[pyrrolidine-oxindole] frameworks and other complex pyrrolidines. bohrium.com

The versatility of this method allows for the creation of multiple stereogenic centers in a single step with excellent diastereoselectivity and enantioselectivity. researchgate.net

| Catalyst/Ligand System | Reactants | Product Type | Key Findings | Reference |

|---|---|---|---|---|

| Chiral N,O-ligand/Cu(CH₃CN)₄BF₄ | Azomethine ylides and 5-alkylidene thia(oxa)zolidine-2,4-diones | Spirocyclic pyrrolidine-thia(oxa)zolidinediones | Good to excellent yields (up to 99%) with high diastereo- and enantioselectivity (dr up to 99:1; ee up to 98%). | bohrium.com |

| Binaphthol-derived phosphoric acids (Organocatalyst) | 3-amino oxindole-based azomethine ylides and α,β-enones | Spiro[pyrrolidine-2,3'-oxindole] | High yields (up to 99%) with excellent regio- and enantioselectivities (>20:1 rr, 99% ee). | bohrium.com |

| Chiral Bisoxazoline/Cu(MeCN)₄PF₆ | Azomethine ylides and β-nitrostyrene | Polysubstituted nitro-pyrrolidines | Catalytic system effectively controls stereochemistry in the formation of nitro-pyrrolidines. | ua.es |

| Silver Acetate/Chiral Ligand | Glycine (B1666218) iminoesters and nitroalkenes | Functionalized pyrrolidines | Multicomponent reactions have been optimized using silver catalysts. | ua.es |

A chiral auxiliary is an organic compound that is temporarily incorporated into a synthesis to guide the stereochemical outcome of a reaction. wikipedia.orgspringerprofessional.de After the desired stereocenter has been created, the auxiliary is removed. Oppolzer's camphor (B46023) sultam is a highly effective and widely used chiral auxiliary due to its rigid bicyclic structure, which provides excellent steric shielding and directs reactions to one face of the molecule. wikipedia.orgresearchgate.netorgsyn.org

In pyrrolidine synthesis, camphor sultam can be attached to the nitrogen of a glycine derivative to form a glycyl sultam. researchgate.net This intermediate can then be used to generate a chiral azomethine ylide for 1,3-dipolar cycloaddition reactions. The camphor sultam auxiliary imposes a strong diastereofacial bias, leading to the formation of the pyrrolidine cycloadduct with very high diastereoselectivity. researchgate.netresearchgate.net Subsequent cleavage of the auxiliary provides access to enantiomerically pure pyrrolidine derivatives, which can be further elaborated into target molecules like (3R,4R)-4-(hydroxymethyl)pyrrolidin-3-ol. researchgate.net

| Reaction Type | Auxiliary-Bearing Reactant | Key Outcome | Reference |

|---|---|---|---|

| 1,3-Dipolar Cycloaddition | Glycyl sultams (from glycine and camphor sultam) | Generation of chiral azomethine ylides leading to cycloadducts with high diastereoselectivity. | researchgate.net |

| 1,3-Dipolar Cycloaddition | Alkenoylcamphorsultams | Reaction with chiral azomethine ylides to yield trans-3,4-disubstituted pyrrolidines in high diastereomeric ratios. | researchgate.net |

| Michael Reaction | N-enoyl derivatives of camphor sultam | Confers a high degree of stereoselectivity in conjugate addition reactions. | wikipedia.org |

The "chiral pool" refers to the collection of inexpensive, enantiomerically pure natural products like amino acids, carbohydrates, and terpenes that can be used as starting materials for complex chiral molecules. This approach leverages the inherent chirality of the starting material to construct the target molecule, often simplifying the synthetic route and avoiding the need for asymmetric catalysts or resolutions.

The amino acid L-serine (and its D-enantiomer) is a versatile and common starting material for the synthesis of chiral pyrrolidines and pyrrolidin-2-ones. unirioja.esnih.gov Its structure contains a primary alcohol and a chiral amine-bearing carbon, providing a functionalized and stereochemically defined building block.

Several strategies utilize serine. One common approach involves the conversion of serine into a key aldehyde intermediate, such as a protected serinal. d-nb.info This aldehyde can then undergo various carbon-carbon bond-forming reactions followed by cyclization. For example, a Wittig-Michael reaction sequence performed on a serine-derived hemiaminal intermediate can construct the fully substituted pyrrolidine ring system in a stereocontrolled manner. unirioja.es Another method involves the intramolecular cyclization of a suitably protected serine derivative where the amino group displaces a leaving group, leading directly to the formation of the pyrrolidin-2-one ring. d-nb.inforesearchgate.net This spontaneous cyclization can occur after a series of transformations, such as the hydrogenolysis of protecting groups. d-nb.info

Carbohydrates such as D-xylose and glucose are rich sources of stereocenters and serve as excellent starting points for the synthesis of highly functionalized, polyhydroxylated pyrrolidines. researchgate.net These azasugar analogues are of significant interest as potential glycosidase inhibitors.

For instance, (3R,4R)-4-(hydroxymethyl)pyrrolidin-3-ol has been synthesized from D-xylose. researchgate.net One synthetic route proceeds through a 3-C-azidomethyl-3-deoxy-D-ribo-pentofuranose intermediate. The synthesis involves multiple steps, including the oxidative cleavage of a diol group, to ultimately furnish the target pyrrolidine structure. researchgate.net These multi-step syntheses leverage the defined stereochemistry of the starting sugar to build the chiral pyrrolidine core.

(S)-Diethylmalate, derived from malic acid, is another valuable chiral pool starting material for the enantioselective synthesis of substituted pyrrolidines. researchgate.netgoogle.com It provides a different chiral scaffold compared to amino acids or carbohydrates.

Alkylation of (S)-diethylmalate. google.com

Reduction of the diethyl ester groups to a diol using a reducing agent like Lithium Aluminium Hydride (LiAlH₄). google.com

Conversion of the resulting alcohol groups into good leaving groups, for example, by mesylation. google.com

Cyclization of the resulting dimesylated intermediate with a primary amine, such as benzylamine, to form the protected pyrrolidine ring, followed by deprotection to yield the final product. google.com

This approach provides a reliable pathway to specific stereoisomers of hydroxymethyl-substituted pyrrolidinols. google.comcore.ac.uk

Synthesis from Naturally Derived Chiral Precursors

Pyroglutamic Acid as a Chiral Synthon

(S)-Pyroglutamic acid, a readily available and inexpensive chiral building block derived from the cyclization of glutamic acid, serves as a versatile starting material for the synthesis of a variety of biologically active molecules, including derivatives of 3-(hydroxymethyl)pyrrolidin-2-one. psu.edunih.govresearchgate.netbenthamdirect.com Its two distinct carbonyl groups and a lactam NH group allow for selective modifications to create a wide range of substituted pyrrolidin-2-ones. researchgate.net The inherent chirality of pyroglutamic acid is often preserved throughout synthetic sequences, providing an efficient route to enantiomerically pure products. psu.edunih.gov

A common strategy involves the selective reduction of the carboxylic acid functionality of pyroglutamic acid to afford the corresponding alcohol, (S)-pyroglutaminol. psu.edu This intermediate can then be further functionalized. For instance, protection of the alcohol, followed by N-alkylation and subsequent deprotection and oxidation, can lead to various substituted pyrrolidin-2-ones. psu.edu

The synthetic utility of pyroglutamic acid is well-established for creating 5-substituted pyrrolidin-2-ones. researchgate.net For example, N-benzyl-5(S)-pyroglutaminol can undergo a Mitsunobu reaction to introduce various substituents at the C-5 position. benthamdirect.com This highlights the adaptability of pyroglutamic acid as a chiral synthon for generating a library of pyrrolidin-2-one analogues. researchgate.net

Employing Baylis-Hillman Adducts in Cyclization Reactions

The Baylis-Hillman reaction provides a powerful, atom-economical method for carbon-carbon bond formation, leading to highly functionalized molecules that can serve as precursors for this compound and its analogues. scholaris.caorganic-chemistry.org This reaction typically involves the coupling of an aldehyde with an activated alkene, catalyzed by a tertiary amine or phosphine. organic-chemistry.org The resulting Baylis-Hillman adducts, possessing both a hydroxyl group and an activated double bond, are primed for subsequent cyclization reactions. scholaris.caresearchgate.net

A key strategy involves the cyclization of O-silyl derivatives of Baylis-Hillman adducts. For example, treatment of an O-silylated adduct with a chiral amine, such as (S)-phenylethylamine, can induce cyclization to yield 4,5-cis-disubstituted pyrrolidin-2-ones. researchgate.net These intermediates can then be converted to 3-hydroxy-4-hydroxymethylpyrrolidines. researchgate.net

The versatility of this approach is demonstrated by the synthesis of various substituted pyrrolidin-2-ones. For instance, 3-aryl-3-hydroxypyrrolidin-2-one derivatives have been prepared from Baylis-Hillman adducts of isatin (B1672199) derivatives. researchgate.net Furthermore, these adducts can be utilized in 1,3-dipolar cycloaddition reactions to construct functionalized pyrrolidines, spiropyrrolidines, and spiropyrrolizidines. thieme-connect.de The aza-Baylis-Hillman reaction, which uses an imine instead of an aldehyde, provides direct access to functionalized allylic amines, which are valuable synthons for numerous heterocyclic compounds. researchgate.net

Stereodivergent Synthetic Routes

Stereodivergent synthesis allows for the preparation of all possible stereoisomers of a molecule with multiple stereocenters from a common starting material, which is crucial for studying structure-activity relationships. For this compound and its analogues, several stereodivergent strategies have been developed.

One notable approach begins with a homochiral 3-t-butyldimethylsilyloxypyrrolidin-2-one, which can be manipulated to produce both 3,4-trans- and 3,4-cis-3-amino-4-hydroxymethyl pyrrolidin-2-ones. researchgate.net This flexibility enables the synthesis of conformationally restricted analogues of important biomolecules like β-homoserine. researchgate.net The stereochemical outcome can often be predicted and controlled based on the reaction conditions and reagents used.

Another strategy employs the stereoselective addition of a Grignard reagent to a chiral serinal derivative, leading to the synthesis of both (2R,3R)- and (2R,3S)-3-hydroxypipecolic acids, which are piperidine (B6355638) analogues. researchgate.net This highlights the power of using chiral precursors to control the stereochemistry of subsequent transformations. Furthermore, complementary routes to enantiomers of N-protected pipecolic acid and its dihydroxylated derivatives have been developed using stereo-divergent allylation of a chiral N-allylimine followed by ring-closing metathesis. researchgate.net These methods provide access to a wide range of stereochemically diverse pyrrolidine and piperidine derivatives.

Development of Practical and Scalable Synthetic Procedures

The development of practical and scalable synthetic routes is essential for the production of this compound and its analogues for research and potential commercial applications. An efficient and scalable synthesis of differentially protected 2-(hydroxymethyl)piperazines has been reported, starting from commercially available and optically active (2S)-piperazine-2-carboxylic acid dihydrochloride. researchgate.net This highlights the importance of utilizing readily available starting materials to streamline the synthetic process.

Key aspects of developing practical syntheses include minimizing the number of steps, using cost-effective reagents, and ensuring that the procedures can be safely and efficiently performed on a larger scale. For example, a new practical synthesis of (2S,3R,4R,5S)-3,4-dihydroxy-2,3-bis(hydroxymethyl) pyrrolidine has been developed, emphasizing the ongoing efforts to improve synthetic efficiency. canada.ca

The synthesis of various heterocyclic compounds, including pyrrolidines, often involves the development of novel catalytic systems and one-pot procedures to enhance practicality. For instance, a Cp*Ir complex has been shown to catalyze the N-heterocyclization of primary amines with diols to produce various cyclic amines in good to excellent yields. organic-chemistry.org Similarly, scalable syntheses of complex pharmaceutical ingredients often rely on the development of practical routes to key fragments, such as enantiopure piperazine (B1678402) derivatives. acs.org

Novel Synthetic Transformations and Reaction Mechanisms

The quest for more efficient and elegant synthetic routes to this compound and its analogues has led to the exploration of novel synthetic transformations and a deeper understanding of reaction mechanisms.

Tandem Wittig-Michael Reactions in Ring Construction

Tandem reactions, where multiple bond-forming events occur in a single pot, offer a highly efficient strategy for constructing complex cyclic systems. A tandem Wittig-Michael reaction has been successfully employed for the synthesis of highly substituted pyrrolidine derivatives. unirioja.es This approach involves the reaction of a hemiaminal intermediate, which upon undergoing a tandem Wittig-Michael reaction, leads directly to the pyrrolidine ring system. unirioja.es This methodology has been used to synthesize sterically congested all-cis 2,3,4,5-substituted pyrrolidines from serine. unirioja.es

The Wittig reaction and its tandem variations have become a powerful tool in organic synthesis. researchgate.net The development of domino processes involving the Wittig reaction allows for the efficient construction of complex molecules from simple starting materials. researchgate.net For example, a tandem intramolecular Michael addition/Wittig reaction has been developed for the synthesis of fused cyclohexadiene derivatives. researchgate.net The Staudinger/intramolecular aza-Wittig tandem reaction is another powerful method for the synthesis of nitrogen-containing heterocycles, including quinazolinones and benzodiazepine (B76468) derivatives. lookchemmall.comnih.gov

Intramolecular Reductive Amino Alkylation

Intramolecular reductive amino alkylation is a key transformation for the synthesis of nitrogen-containing heterocycles, including pyrrolidine derivatives. This reaction involves the formation of a cyclic amine from an open-chain precursor containing both an amine (or a precursor) and an aldehyde or ketone functionality.

A notable application of this reaction is the synthesis of (3R,4R)-4-(hydroxymethyl)pyrrolidin-3-ol from diacetone-d-glucose. researchgate.net The key step involves the intramolecular reductive amino alkylation of 3-C-(azidomethyl)-3-deoxy-d-allose to form the pyrrolidine ring. researchgate.net This azasugar can then be further transformed through oxidative cleavage of a triol group, reduction of the resulting aldehyde, and deprotection to yield the target molecule. researchgate.netnih.gov

This strategy has also been applied to the synthesis of pyrrolizidine (B1209537) alkaloids. nih.gov An intramolecular hydroaminomethylation (HAM) protocol, which combines hydroformylation and reductive amination, has been used to construct the pyrrolizidine skeleton from a vinyl-substituted pyrrolidine. nih.gov The success and stereochemical outcome of these reactions are often highly dependent on the substrate's stereochemistry and the catalyst system employed. nih.gov

Metal-Free Organic Catalysis in Pyrrolidinone Synthesis

The development of metal-free catalytic systems for pyrrolidine synthesis is a key area of focus in modern organic chemistry, aligning with the principles of green and sustainable chemistry. These methods avoid the use of potentially toxic and costly metal catalysts. bohrium.com

Organocatalysis, in particular, has emerged as a powerful tool. For instance, citric acid, a green and inexpensive additive, has been shown to efficiently catalyze the one-pot multicomponent synthesis of substituted 3-pyrrolin-2-ones in environmentally benign solvents like ethanol (B145695). rsc.org This approach offers several advantages, including a clean reaction profile, straightforward work-up procedures, excellent yields, and shorter reaction times. rsc.org The use of ultrasound irradiation can further enhance the efficiency of these reactions, making the method fast, clean, and convenient. rsc.org

Another example of metal-free catalysis involves the use of β-cyclodextrin as a supramolecular catalyst in a water-ethanol medium. bohrium.com This method allows for the synthesis of highly substituted pyrrolidine-2-one derivatives from readily available aldehydes and amines at room temperature. bohrium.com The use of β-cyclodextrin avoids the need for metal catalysts and volatile organic solvents, highlighting the eco-friendly nature of this approach. bohrium.com

Recent research has also demonstrated the utility of molecular iodine (I₂) as a transition-metal-free oxidant for the direct δ-amination of sp³ C-H bonds, providing a facile route to pyrrolidines. organic-chemistry.org Additionally, a Tf₂O-promoted intramolecular Schmidt reaction of ω-azido carboxylic acids offers a pathway to 2-substituted pyrrolidines. organic-chemistry.org

Table 1: Comparison of Metal-Free Catalytic Methods for Pyrrolidinone Synthesis

| Catalyst | Solvent | Key Advantages | Reaction Type | Reference |

|---|---|---|---|---|

| Citric Acid | Ethanol | Inexpensive, green, clean profile, high yields | One-pot multicomponent synthesis | rsc.org |

| β-Cyclodextrin | Water-Ethanol | Eco-friendly, avoids metal catalysts and VOCs, room temperature | One-pot three-component synthesis | bohrium.com |

| Molecular Iodine (I₂) | Not specified | Transition-metal-free, direct C-H amination | δ-amination of sp³ C-H bonds | organic-chemistry.org |

| Tf₂O | Not specified | Metal-free | Intramolecular Schmidt reaction | organic-chemistry.org |

Cyclization of Hydroxylaminoesters

The cyclization of hydroxylaminoesters represents a crucial strategy for the synthesis of the pyrrolidinone core. This intramolecular reaction is a key step in forming the five-membered lactam ring.

One documented approach involves the reduction of 2,2-disubstituted methyl 3-(5-nitro-1,3-dioxane-5-yl)propanoate derivatives using aluminum amalgam in a THF/water mixture. researchgate.net This reduction yields the corresponding methyl 3-(5-hydroxylamino-1,3-dioxane-5-yl)propanoates in high yields. researchgate.net Subsequent heating of these γ-(hydroxylamino)esters in toluene (B28343) leads to cyclization, furnishing N-hydroxypyrrolidin-2-one derivatives in moderate yields (38–56%). researchgate.net This cyclization step has been identified as a critical and sometimes challenging part of the synthesis. researchgate.net

Another strategy involves the stereoselective synthesis of 4-substituted γ-N-hydroxylamino esters through the reductive coupling of chiral α,β-unsaturated esters with nitrones, induced by samarium diiodide. These esters then undergo spontaneous cyclization to form the corresponding pyrrolidinones. arkat-usa.org

Furthermore, the synthesis of (S)-3-hydroxy-2-pyrrolidinone has been achieved starting from (S)-malic acid. researchgate.net A key step in this multi-step synthesis is the intramolecular aminolytic cleavage of the lactone ring of an intermediate, 5-(2-aminoethyl)-2,2-bis(trifluoromethyl)-1,3-dioxolan-4-one. researchgate.net

Visible light photoredox catalysis has also been employed for the tandem cyclization of 1,5-dienes with α-keto acids and water to produce pyrrolidinones bearing two chiral centers. rsc.org This method proceeds under mild conditions using a blue LED light source. rsc.org

Table 2: Research Findings on the Cyclization of Hydroxylaminoesters for Pyrrolidinone Synthesis

| Starting Material/Precursor | Reagents and Conditions | Product | Key Findings | Reference |

|---|---|---|---|---|

| Methyl 3-(5-hydroxylamino-1,3-dioxane-5-yl)propanoates | Heating in toluene | N-hydroxypyrrolidin-2-one derivatives | Cyclization is a critical step with moderate yields (38–56%). | researchgate.net |

| Chiral α,β-unsaturated esters and nitrones | Samarium diiodide | 4-substituted γ-N-hydroxylamino esters (undergo spontaneous cyclization) | Stereoselective synthesis of pyrrolidinones. | arkat-usa.org |

| (S)-Malic acid | Multi-step synthesis involving intramolecular aminolytic cleavage | (S)-3-hydroxy-2-pyrrolidinone | Flexible approach starting from a readily available chiral precursor. | researchgate.net |

| 1,5-dienes, α-keto acids, and water | Visible light photoredox catalysis (blue LED) | Hydroxyacylation substituted pyrrolidinone derivatives | Mild, regioselective tandem cyclization yielding products with two chiral centers. | rsc.org |

Green Chemistry Approaches in Pyrrolidinone Synthesis

The principles of green chemistry are increasingly being integrated into the synthesis of pyrrolidinone derivatives to minimize environmental impact and improve efficiency. These approaches focus on the use of environmentally benign solvents, catalysts, and energy sources.

The use of ethanol as a solvent in multicomponent reactions for synthesizing 2-pyrrolidinone (B116388) derivatives is a prime example of a green chemistry approach. vjol.info.vn Ethanol is a renewable and less toxic solvent compared to many traditional organic solvents. vjol.info.vn Similarly, employing citric acid as a catalyst in these reactions further enhances their green credentials, as it is a natural and non-toxic compound. rsc.org

Water, being the most environmentally friendly solvent, is also utilized in pyrrolidinone synthesis. The use of a water-ethanol mixture with β-cyclodextrin as a catalyst provides a green and efficient route to highly substituted pyrrolidinone derivatives. bohrium.com This method avoids the use of volatile organic compounds and hazardous catalysts. bohrium.com

Alternative energy sources are also being explored to promote greener synthetic methods. Microwave irradiation has been shown to be an effective technique for the synthesis of 2-pyrrolidinone analogs, often leading to higher yields, shorter reaction times, and simpler procedures compared to conventional heating. researchgate.net Ultrasound-assisted synthesis is another energy-efficient method that has been successfully applied to the synthesis of pyrrolidinone derivatives, offering rapid and clean reactions. rsc.org

Mechanochemical synthesis, which involves reactions in the solid state with minimal or no solvent, is another powerful green chemistry tool. Grinding reactants together at room temperature has been used for the efficient synthesis of novel 2-pyrrolidinone analogs in good to high yields. researchgate.net

Table 3: Green Chemistry Approaches in Pyrrolidinone Synthesis

| Green Chemistry Principle | Method/Reagent | Advantages | Reference |

|---|---|---|---|

| Use of Safer Solvents | Ethanol, Water-Ethanol mixture | Renewable, less toxic, environmentally benign | bohrium.comvjol.info.vn |

| Use of Benign Catalysts | Citric Acid, β-Cyclodextrin | Natural, non-toxic, inexpensive, efficient | bohrium.comrsc.org |

| Use of Alternative Energy Sources | Microwave irradiation, Ultrasound | Higher yields, shorter reaction times, energy efficient | rsc.orgresearchgate.net |

| Solvent-Free Reactions | Mechanochemical synthesis (grinding) | Minimal or no solvent use, simplified procedure | researchgate.net |

Derivatization and Structural Modification of the 3 Hydroxymethyl Pyrrolidin 2 One Scaffold

Introduction of Diverse Substituents at Pyrrolidinone Ring Positions (N1, 3, 5)

The pyrrolidin-2-one ring is amenable to substitution at several key positions, namely the nitrogen atom (N1) and carbons 3 and 5. These modifications are crucial for tuning the molecule's physicochemical properties and biological activity.

A straightforward route to 1,5-substituted pyrrolidin-2-ones involves the use of donor-acceptor cyclopropanes. nih.govnih.govmdpi.com This method utilizes a Lewis acid-catalyzed ring-opening of the cyclopropane (B1198618) with primary amines like anilines and benzylamines, leading to the formation of γ-amino esters. These intermediates then undergo in situ lactamization and dealkoxycarbonylation to yield the desired pyrrolidin-2-one derivatives. nih.govnih.govmdpi.com This approach is notable for its broad substrate scope, accommodating a variety of substituted anilines and benzylamines. nih.gov

Furthermore, the synthesis of 3-aryl-3-hydroxypyrrolidin-2-one derivatives has been achieved starting from Baylis-Hillman adducts of isatin (B1672199) derivatives. researchgate.net Another strategy for creating substituted pyrrolidin-2-ones involves the cascade reactions of N-substituted piperidines, which can be selectively guided to form either pyrrolidin-2-ones or 3-iodopyrroles by choosing a specific oxidant and additive. rsc.org

The following table summarizes examples of substituted pyrrolidin-2-ones:

| Position of Substitution | Substituent | Precursor/Method | Reference |

| N1 | 2-Hydroxyethyl | 2-Dibenzylaminobutyrolactone | rsc.org |

| N1, 5 | Aryl, Benzyl | Donor-acceptor cyclopropanes | nih.govnih.govmdpi.com |

| 3 | Aryl | Baylis-Hillman adducts of isatins | researchgate.net |

| 3 | Iodo | N-substituted piperidines | rsc.org |

Synthesis of Conformationally Restricted Analogues

To enhance binding affinity and specificity to biological targets, researchers have focused on creating conformationally restricted analogues of 3-(hydroxymethyl)pyrrolidin-2-one. A significant area of this research has been in the development of Peptide Nucleic Acid (PNA) analogues. PNA is a DNA mimic with a neutral backbone, and introducing conformational constraints can reduce the entropic penalty upon binding to DNA or RNA. acs.org

One such approach involves connecting the aminoethylglycine backbone and the methylenecarbonyl linker of PNA to form a pyrrolidinone ring, thereby introducing two chiral centers. acs.org The stereochemistry of these centers significantly influences the binding properties. For instance, a (3S,5R)-pyrrolidinone adenine (B156593) decamer showed a relatively small decrease in the melting temperature (Tm) per modification when hybridized with RNA, indicating good binding affinity. acs.org In contrast, other stereoisomers led to greater destabilization of the duplexes. acs.org

Another strategy involves the synthesis of pyrrolidinyl PNA with an α/β-dipeptide backbone derived from nucleobase-modified proline and cyclic β-amino acids. nih.govacs.org The conformational constraints imposed by the pyrrolidine (B122466) ring and the β-amino acid are critical for binding efficiency. nih.govacs.org For example, pyrrolidinyl PNA with a (2’R,4’R)-proline/(1S,2S)-2-aminocyclopentanecarboxylic acid backbone (acpcPNA) exhibits outstanding affinity and sequence specificity for DNA. nih.govacs.org

Development of Nucleoside Analogues Incorporating Pyrrolidin-2-one Moieties

The structural similarity of the this compound scaffold to the sugar moiety of natural nucleosides has prompted the development of novel nucleoside analogues with potential antiviral and anticancer activities.

Aza-C-nucleosides are a class of nucleoside analogues where the sugar part is linked to the heterocyclic base through a carbon-to-carbon bond, and the ring oxygen of the furanose is replaced by a nitrogen atom. thieme-connect.com The synthesis of these compounds has been achieved by reacting hydroxylated pyrrolidine derivatives with brominated nucleobases such as 5-bromouracil (B15302) in pyridine. thieme-connect.com For example, 5-[3-hydroxy-4-(hydroxymethyl)pyrrolidin-1-yl]uracil was synthesized by refluxing a mixture of 5-bromouracil and 4-(hydroxymethyl)pyrrolidin-3-ol. thieme-connect.com

Another approach to aza-C-nucleosides involves a Mannich reaction, where an azasugar, paraformaldehyde, and a nucleobase are reacted to form a homologue of 1′-aza-Ψ-uridine. researchgate.net These synthetic strategies provide access to a new class of nucleoside analogues for biological screening. thieme-connect.com

As mentioned earlier, pyrrolidinone-based PNA analogues represent a significant class of modified nucleic acids. The pyrrolidinone ring introduces conformational rigidity, which can enhance binding to target DNA and RNA sequences. acs.org The synthesis of these monomers often starts from chiral precursors like cis-4-hydroxy-d-proline. acs.org

Different designs of pyrrolidinone PNA have been explored. For instance, aminoethylpyrrolidinone PNA (aepone-PNA) analogues, derived from an aminoethylpyrrolidin-5-one backbone, have shown stabilization of PNA:DNA hybrids and destabilization of the corresponding RNA hybrids compared to unmodified PNA. rsc.org This is in contrast to other pyrrolidinone PNA analogues that stabilize RNA hybrids more than DNA hybrids. rsc.org One-carbon extended conformationally constrained pyrrolidine PNA monomers (bepPNA) have also been synthesized and incorporated into PNA sequences, demonstrating selective RNA binding properties. rsc.org

The binding affinities of these modified PNAs are typically evaluated by measuring the melting temperature (Tm) of the hybrid duplexes. The table below shows some examples.

| PNA Analogue | Target | ΔTm/modification (°C) | Reference |

| (3S,5R)-pyrrolidinone adenine decamer | r(U)10 | -1 | acs.org |

| (3S,5R)-pyrrolidinone analogue in decamer | RNA | -3.5 | acs.org |

| aepone-PNA | DNA | Stabilizing | rsc.org |

| aepone-PNA | RNA | Destabilizing | rsc.org |

| bepPNA (N-terminal) | DNA | +2 | rsc.org |

| bepPNA (C-terminal) | DNA | -1 | rsc.org |

Synthesis of Polyhydroxylated Pyrrolidines and Azasugar Mimics

Polyhydroxylated pyrrolidines, also known as azasugars or iminosugars, are potent inhibitors of glycosidases due to their structural resemblance to the transition state of glycosidic bond cleavage. The this compound scaffold serves as a valuable precursor for these molecules.

Creation of Amino-Substituted Pyrrolidin-2-ones

The introduction of amino groups onto the pyrrolidin-2-one scaffold can lead to compounds with interesting biological properties and provides a handle for further functionalization.

A general approach for the stereoselective synthesis of 5-substituted-4-amino-pyrrolidin-2-ones from natural α-amino acids has been described. researchgate.net This method involves the conversion of amino acids into their corresponding alkynoic acid derivatives, followed by a series of reactions including Pd-catalyzed hydrostannylation, Stille cross-coupling, and cyclization. researchgate.net

Another route to amino-substituted pyrrolidin-2-ones starts from chiral 3,4-trans-disubstituted pyrrolidin-2-ones, which can be converted into conformationally restricted analogues of (S)-β-homoserine and (S)-aspartic acid. researchgate.net These amino-substituted pyrrolidin-2-ones are suitable for incorporation into peptidomimetics. researchgate.net Additionally, the synthesis of 3-(adenin-9-yl)-N-2-hydroxyethylpyrrolidin-2-one was achieved by constructing the purine (B94841) base on the amino group of 3-amino-N-2-hydroxyethylpyrrolidin-2-one. rsc.orgrsc.org

Functionalization of Preformed Pyrrolidine Rings

The pyrrolidine ring is a highly valued scaffold in medicinal chemistry, largely due to its three-dimensional structure which allows for effective exploration of pharmacophore space. nih.govresearchgate.net The functionalization of a pre-existing pyrrolidin-2-one ring, such as that in this compound, is a key strategy for synthesizing novel derivatives with tailored biological activities. nih.gov This approach leverages the existing chiral center and the inherent reactivity of the ring's atoms to introduce new functional groups and modify the compound's properties. researchgate.netlookchem.com

Key strategies for the functionalization of the preformed pyrrolidin-2-one ring involve reactions at the nitrogen atom, substitution at the carbon atoms of the ring, and modification of the existing hydroxymethyl substituent.

N-Acylation and Related Modifications:

The nitrogen atom of the pyrrolidin-2-one lactam is a common site for derivatization. It can act as a nucleophile to react with various electrophiles. For instance, the nitrogen of a pyrrolidine ring can be readily acylated. In one study, 3-(hydroxymethyl)pyrrolidine was used to synthesize a dithiocarbamate (B8719985) conjugate by reacting it with carbon disulfide in the presence of a base. semanticscholar.org This demonstrates the nucleophilicity of the ring nitrogen, a principle that can be applied to the pyrrolidin-2-one scaffold. Another example includes the synthesis of 1-(2-((E)-3-(3-nitrophenyl)acryloyl)pyrrolidin-2-one), showcasing the attachment of a complex acyl group to the nitrogen atom. uzh.ch

Functionalization of the Ring's Carbon Skeleton:

Direct functionalization of the carbon atoms on the pyrrolidin-2-one ring is a more advanced strategy for creating structural diversity.

Alkylation: Stereoselective alkylation is a powerful tool for modifying the scaffold. Research has demonstrated the diastereoselective methylation at the C-4 position of a chiral N-protected trans-3-amino-4-methoxycarbonyl pyrrolidin-2-one. researchgate.net This key step proceeded with high selectivity, highlighting how existing substituents can direct the stereochemical outcome of further functionalization. researchgate.net A similar strategy could be envisioned for the this compound scaffold to introduce alkyl groups at various positions.

C(sp³)–H Activation: Modern synthetic methods allow for the direct activation of carbon-hydrogen bonds, enabling the introduction of functional groups onto otherwise unreactive sites. nih.gov An elaborate structure-activity relationship study on proline analogs employed a highly efficient and enantioselective strategy based on C(sp³)–H activation methodology to create a library of 40 new analogs. nih.gov This powerful technique could be applied to the this compound core to forge new carbon-carbon or carbon-heteroatom bonds, significantly expanding the accessible chemical space.

Modification of the C-3 Substituent:

The existing hydroxymethyl group at the C-3 position is itself a prime handle for further functionalization. While not a modification of the ring atoms per se, its transformation leads to new derivatives of the core scaffold.

Oxidation: The primary alcohol of the hydroxymethyl group can be oxidized to an aldehyde or a carboxylic acid. The formation of an acid, for example, would yield 2-oxo-pyrrolidine-3-carboxylic acid, introducing a key functional group for further amide or ester coupling reactions.

Esterification/Etherification: The hydroxyl group can be converted into esters or ethers to modulate the compound's lipophilicity and steric profile.

Substitution: Nucleophilic substitution reactions can replace the hydroxyl group (often after conversion to a better leaving group like a tosylate) with other functionalities such as halides, azides, or amines.

The strategic functionalization of the preformed this compound ring allows for the systematic development of new chemical entities. The choice of reaction site—the ring nitrogen, a ring carbon, or the hydroxymethyl group—enables fine-tuning of the molecule's steric, electronic, and physicochemical properties.

Interactive Data Table: Examples of Pyrrolidine Ring Functionalization

| Starting Material Class | Reaction Type | Position of Functionalization | Resulting Functional Group | Example Product Class | Reference |

| Pyrrolidine | Nucleophilic addition | N-1 | Dithiocarbamate | Oleanolic Acid-Dithiocarbamate Conjugate | semanticscholar.org |

| Pyrrolidin-2-one | N-Acylation | N-1 | Acryloyl | 1-(Acryloyl)pyrrolidin-2-one derivative | uzh.ch |

| Pyrrolidin-2-one derivative | Alkylation (Methylation) | C-4 | Methyl | 3-Amino-4-methyl-pyrrolidin-2-one derivative | researchgate.net |

| Proline derivative | C(sp³)–H Activation | Ring Carbons | Aryl | Arylated Proline Analogs | nih.gov |

| Pyrrolidine derivative | Substitution | C-3 | Hydroxymethyl | 3-(Hydroxymethyl)pyrrolidinyl derivative | nih.gov |

Mechanistic Investigations of Bioactive 3 Hydroxymethyl Pyrrolidin 2 One Analogues

Elucidation of Enzyme Kinetics and Inhibition Mechanisms

Analogues of 3-(hydroxymethyl)pyrrolidin-2-one have been identified as potent inhibitors of various enzymes. The nature of this inhibition often involves direct interaction with the enzyme's active site, leading to a reduction in catalytic activity.

Several studies on pyrrolidin-2-one derivatives have demonstrated competitive inhibition, where the inhibitor molecule competes with the substrate for binding to the active site of the enzyme. For instance, certain pyrrolidin-2-one linked benzofused heterocycles have been identified as potent inhibitors of human monoacylglycerol lipase (B570770) (hMAGL). nih.gov The inhibitory activity of these compounds, with IC50 values in the nanomolar range, suggests a strong affinity for the enzyme's active site. nih.gov

Similarly, pyrrolidine-based hybrid compounds have been shown to exhibit significant inhibitory activity against acetylcholinesterase (AChE) and human carbonic anhydrase (hCA) isoforms. tandfonline.com The low Ki values observed for these compounds indicate a high binding affinity, characteristic of effective competitive inhibitors. tandfonline.com

Table 1: Enzyme Inhibition Data for Bioactive Pyrrolidin-2-one Analogues

| Compound Class | Target Enzyme | Inhibition Constant |

|---|---|---|

| Pyrrolidin-2-one linked benzimidazole (B57391) derivatives | Human Monoacylglycerol Lipase (hMAGL) | IC50 = 8.0 - 9.4 nM |

| Pyrrolidine (B122466) derivative hybrid molecules | Acetylcholinesterase (AChE) | Ki = 43.17 - 49.89 nM |

| Pyrrolidine derivative hybrid molecules | Human Carbonic Anhydrase I (hCA I) | Ki = 87.38 - 507.47 nM |

| Pyrrolidine derivative hybrid molecules | Human Carbonic Anhydrase II (hCA II) | Ki = 75.79 - 347.98 nM |

The γ-lactam ring of the pyrrolidin-2-one structure is a key feature that can mimic the transition state of certain enzymatic reactions. This is particularly relevant for enzymes that process amide or ester bonds, such as proteases and esterases. The strained ring system of the lactam can resemble the tetrahedral intermediate formed during substrate hydrolysis, allowing it to bind tightly to the enzyme's active site and act as a transition-state analogue inhibitor.

Characterization of Molecular Interactions with Biological Targets

The biological activity of this compound analogues is fundamentally dependent on their ability to interact with specific biological macromolecules. These interactions are governed by the three-dimensional structure of the small molecule and the complementary binding site on the target.

Research has demonstrated that pyrrolidin-2-one derivatives can exhibit significant binding affinity for a range of biological targets. For example, 1-(pyridin-4-yl)pyrrolidin-2-one derivatives have been identified as potent inhibitors of Plasmodium falciparum cytoplasmic prolyl-tRNA synthetase (PRS), with low double-digit nanomolar activity. acs.org This indicates a high degree of specific binding to the ATP-binding site of the enzyme. acs.org

Furthermore, various pyrrolidin-2-one derivatives have been investigated as inhibitors of monoamine oxidase B (MAO-B), suggesting their potential to interact with enzyme targets within the central nervous system. google.com The binding affinity of these compounds is a critical determinant of their therapeutic potential.

Influence of Molecular Conformation on Receptor Binding and Enzymatic Activity

The three-dimensional shape, or conformation, of a molecule is crucial for its interaction with biological targets. For pyrrolidin-2-one derivatives, the stereochemistry and the nature of substituents on the pyrrolidine ring can significantly influence their binding mode and subsequent biological activity.

The substitution pattern on the pyrrolidin-2-one core can dictate the orientation of key functional groups, affecting their ability to form hydrogen bonds, hydrophobic interactions, and other non-covalent bonds with the target protein. For instance, in the case of 7-azaindenoisoquinoline topoisomerase I inhibitors, the optimization of the lactam ω-aminoalkyl substituents led to improved anticancer activity. acs.org This highlights the importance of the side chain's conformation in achieving potent biological effects.

Proposed Biochemical Pathways and Physiological Processes Influenced by the Compound

Given the diverse range of biological targets identified for pyrrolidin-2-one analogues, it is plausible that these compounds can influence a variety of biochemical pathways and physiological processes.

Based on the observed enzyme inhibition, these compounds could potentially modulate:

Lipid signaling: Through the inhibition of enzymes like monoacylglycerol lipase (MAGL), which is involved in the breakdown of endocannabinoids. nih.gov

Neurotransmission: By inhibiting acetylcholinesterase (AChE), which would lead to increased levels of the neurotransmitter acetylcholine. tandfonline.com

pH regulation and ion transport: Via the inhibition of carbonic anhydrases. tandfonline.com

Protein synthesis in pathogens: As demonstrated by the inhibition of Plasmodium prolyl-tRNA synthetase, suggesting a potential pathway for antimalarial activity. acs.org

The specific pathways influenced by this compound itself remain to be elucidated through direct experimental investigation. However, the activities of its analogues suggest that this chemical scaffold holds potential for modulating key biological processes.

Structure Activity Relationship Sar Studies of 3 Hydroxymethyl Pyrrolidin 2 One Derivatives

Impact of Stereochemical Configuration on Biological Potency and Selectivity

The stereochemistry of the pyrrolidine (B122466) ring is a critical determinant of biological activity. dntb.gov.ua The presence of up to four stereogenic carbon atoms can lead to as many as 16 different stereoisomers, and the spatial orientation of substituents significantly influences the binding mode to enantioselective proteins, resulting in different biological profiles. researchgate.netnih.gov

In the context of pyrrolidine derivatives, the stereochemical configuration dictates the three-dimensional shape of the molecule, which in turn affects its ability to fit into the binding site of a biological target. For instance, in a series of G-protein coupled receptor 40 (GRP40) agonists, a cis-4-CF3 substituent on the pyrrolidine scaffold was shown to favor a pseudo-axial conformation of the acetic acid group at position 2, which is the key pharmacophore for GRP40 agonism. nih.gov Similarly, for pyrrolidine-based inhibitors of the kinase CK1γ, enantiopure hydroxyl-functionalized derivatives demonstrated selectivity, a finding that was further elucidated by X-ray crystallography to understand the specific binding mode of the chiral moiety. nih.gov

The importance of stereochemistry is also highlighted in studies of pyrrolidine-based selective androgen receptor modulators (SARMs). The lead compound in one study, which features a substituted pyrrolidine ring, showed excellent anabolic activity in muscle with reduced impact on the prostate, demonstrating the fine-tuning of biological effects achievable through specific stereoisomerism. acs.org The (2R,3R,4R) configuration of a 2-(hydroxymethyl)-1-methyl-3,4-pyrrolidinediol highlights how the specific spatial arrangement of functional groups is crucial for its biochemical properties and interactions. ontosight.ai

Research on N-phenyl (thio)hydantoins, which can be considered related structures, revealed that the (R)-configuration at the C5 position of the hydantoin (B18101) ring was superior to the (S)-configuration for androgen receptor modulation. sci-hub.se In the development of inhibitors for influenza sialidase, the introduction of substituents at the C5' position of a 2-pyrrolidinone (B116388) ring led to interactions within the 4- and/or 5-subsites of the enzyme, with the specific stereochemistry influencing the binding orientation and potency. acs.org

Systematic Modification of Substituents on the Pyrrolidinone Ring

Systematic modification of substituents on the pyrrolidinone ring is a key strategy for optimizing biological activity and enhancing target-specific interactions. tandfonline.combohrium.com The N1, C3, and C5 positions are particularly important for such modifications. tandfonline.com

N1 Position: The nitrogen atom of the pyrrolidine ring is a privileged site for substitution, with a high percentage of FDA-approved pyrrolidine-containing drugs being substituted at the N-1 position. nih.gov SAR studies on various pyrrolidine derivatives have shown that modifications at this position significantly impact biological activity. For instance, in a series of N-alkyl-substituted isatins, introducing an aromatic ring with a one or three-carbon atom linker at N1 enhanced cytotoxic activity compared to allyl, 2'-methoxyethyl, or 3'-methylbutyl N-substituted analogs. acs.org For a series of potassium channel openers, N-arylated pyrrolidin-2-ones were synthesized and evaluated, with N-(4-benzoylphenyl)-3,3-dimethyl-pyrrolidin-2-one showing potent and selective relaxant activity. researchgate.net

C3 Position: The C3 position of the pyrrolidin-2-one ring is another critical point for modification. Studies on pyrrolidine-based cytotoxic agents aim to understand the relationship between substituents at the 3rd-position and their activity. digitellinc.com In a series of pyrrolidine sulfonamides, fluorophenyl substituents at the C3 position resulted in better in vitro potency. nih.gov The 3-hydroxypyrrolidine moiety itself is found in a variety of bioactive natural alkaloids. researchgate.net

C5 Position: The C5 position also offers significant opportunities for optimizing biological activity. In the development of influenza sialidase inhibitors, introducing a hydroxymethyl or bis(hydroxymethyl) group at the C5' position of the 2-pyrrolidinone ring resulted in inhibitors with low micromolar activity. acs.org Crystal structures confirmed that these C5' substituents interact with the 4- and/or 5-subsites of the enzyme. acs.org For a class of CD4-mimetic compounds, the C5 position was found to be tolerant of a variety of cyclic amine substitutions, including pyrrolidine rings, with many analogs displaying low micromolar inhibition of HIV-1 entry. nih.gov

The following table summarizes the impact of various substitutions on the biological activity of pyrrolidin-2-one and related pyrrolidine derivatives.

| Position of Substitution | Substituent | Resulting Biological Activity | Reference |

| N1 | Aromatic ring with 1 or 3 carbon linker | Enhanced cytotoxic activity in N-alkyl-substituted isatins | acs.org |

| N1 | 4-benzoylphenyl on 3,3-dimethyl-pyrrolidin-2-one | Potent and selective potassium channel opening activity | researchgate.net |

| C3 | Fluorophenyl | Improved in vitro potency in pyrrolidine sulfonamides | nih.gov |

| C5' | Hydroxymethyl or bis(hydroxymethyl) | Low micromolar inhibition of influenza sialidase | acs.org |

| C5 | Substituted pyrrolidine rings | Low micromolar inhibition of HIV-1 entry in CD4-mimetic compounds | nih.gov |

| N1 | Dual meta- and para-substitution on phenyl ring | Enhanced potency in (thio)hydantoin-based androgen receptor modulators | sci-hub.se |

Correlation between Functional Group Presence and Target Binding Affinities

The presence and nature of specific functional groups on 3-(hydroxymethyl)pyrrolidin-2-one derivatives are directly correlated with their binding affinities to biological targets. tandfonline.com Molecular docking and target interaction studies have revealed how particular substitutions enhance binding. tandfonline.com

For example, in a series of dual sphingosine (B13886) kinase 1 and 2 (SphK1/SphK2) inhibitors based on a 2-(hydroxymethyl)pyrrolidine scaffold, molecular modeling suggested that hydrogen bonding between the 2-(hydroxymethyl)pyrrolidin-2-one moiety and serine (Ser298) and aspartate (Asp278) residues provides the structural basis for dual inhibitory activity. nih.gov The retention of the 2-(hydroxymethyl)pyrrolidine head was found to be crucial for preserving SphK1 inhibitory activity. nih.gov

In another study on MMP inhibitors, the presence of a free phenyl hydroxyl group was found to favor inhibitory activity. tandfonline.com Furthermore, a heteroaryl group on the side chain linked to the pyrrolidine ring showed higher inhibitory activity than an aryl group. tandfonline.com For a series of pyrido[1,2-a]benzimidazole (B3050246) hybrids, the lipophilic trifluoromethyl substitution was thought to be responsible for the promising anticancer activity observed. rsc.org

The introduction of electron-donating or electron-withdrawing groups can also significantly alter binding affinity and subsequent biological activity. nih.gov For instance, in a series of antiproliferative thiophen-containing derivatives, compounds with electron-donating groups like methoxy (B1213986) and methyl had lower IC50 values than derivatives with electron-withdrawing groups. nih.gov Conversely, for a series of serotonin-norepinephrine reuptake inhibitors, increasing the electron-withdrawing nature of an aromatic ring substituent led to more potent inhibition of norepinephrine (B1679862) uptake. wikipedia.org

The following table illustrates the correlation between specific functional groups and target binding interactions.

| Functional Group | Target/Interaction | Effect on Binding/Activity | Reference |

| 2-(Hydroxymethyl)pyrrolidine | Sphingosine Kinase 1 & 2 (SphK1/SphK2) | Hydrogen bonding with Ser298 and Asp278, crucial for dual inhibition. | nih.gov |

| Free Phenyl Hydroxyl Group | Matrix Metalloproteinases (MMPs) | Favors inhibitory activity. | tandfonline.com |

| Heteroaryl Group (vs. Aryl Group) | Matrix Metalloproteinases (MMPs) | Higher inhibitory activity. | tandfonline.com |

| Trifluoromethyl Group | Cancer cell lines | Potentially enhances anticancer activity due to lipophilicity. | rsc.org |

| Electron-Donating Groups (e.g., Methoxy, Methyl) | Cancer cell lines (MCF-7, HeLa) | Lower IC50 values (higher potency) in certain thiophen derivatives. | nih.gov |

| Electron-Withdrawing Groups (e.g., Trifluoromethyl) | Norepinephrine Transporter | More potent inhibition of norepinephrine uptake. | wikipedia.org |

| Pyrrolidine, Piperidine (B6355638), Morpholine rings via oxo-ethyl linkage | Various cancer cell lines | Generated compounds with IC50 values less than 1.0 μM. | rsc.org |

Analysis of Steric and Electronic Factors Governing Biological Profiles

The biological profiles of this compound derivatives are governed by a complex interplay of steric and electronic factors. tandfonline.comnih.gov The saturated, non-planar nature of the pyrrolidine ring allows for a three-dimensional arrangement of substituents that can be optimized for specific biological targets. researchgate.netnih.gov

Steric Factors: The size and spatial arrangement of substituents on the pyrrolidinone ring play a crucial role in determining biological activity. nih.gov For instance, in a series of DPP-4 inhibitors, substitution with a cyclopropyl (B3062369) group at a specific position resulted in the most potent compound, while the bulkier cyclohexyl group led to a less potent compound. tandfonline.com This suggests that the size and conformation of the substituent are critical for fitting into the hydrophobic S1 pocket of the enzyme. tandfonline.com In another example, the cis-configuration of substituents at the 3 and 4 positions of the pyrrolidine ring was preferred over the trans orientation for PPARα/γ dual agonists. nih.gov This highlights how the relative orientation of substituents can significantly impact biological function. The steric hindrance provided by the pyrrolidine ring itself can also direct the approach of reactants in chemical syntheses, a principle utilized in asymmetric alkylation reactions. wikipedia.org

Electronic Factors: The electronic properties of substituents, such as their electron-donating or electron-withdrawing nature, are also key determinants of biological activity. nih.gov In the development of antidiabetic compounds, the substitution of a p-nitro group led to the most potent compound, while replacing it with other electrophilic substituents like chloride or cyano resulted in reduced activity. tandfonline.com This indicates a strong dependence on the electronic nature of the substituent for inhibitory activity. Similarly, for certain anticancer agents, electron-donating groups such as methoxy and methyl were associated with lower IC50 values (higher potency) compared to electron-withdrawing groups. nih.gov However, the opposite trend has also been observed in other classes of compounds, where strong electron-withdrawing groups enhance potency, demonstrating that the optimal electronic properties are target-dependent. wikipedia.org The presence of a trifluoromethyl group, for instance, can enhance the inhibitory activity of a drug by modulating its conformation, permeability, and lipophilicity. scispace.com

In essence, the optimization of the biological profile of this compound derivatives requires a careful balance of both steric and electronic properties to achieve high potency and selectivity for the desired biological target. tandfonline.comnih.gov

Applications in Medicinal Chemistry and Drug Discovery

Development of Lead Compounds for Therapeutic Development

The 3-(hydroxymethyl)pyrrolidin-2-one moiety is an effective starting point for the development of novel lead compounds targeting a range of diseases. Its structure combines features that are highly attractive for initial drug discovery campaigns: a rigid scaffold that orients substituents in defined vectors and a hydroxymethyl group that can act as a crucial hydrogen bond donor or as a handle for synthetic elaboration. mdpi.com

Researchers have successfully utilized derivatives of this scaffold to generate potent and selective inhibitors for various enzymatic targets.

Sphingosine (B13886) Kinase (SphK) Inhibitors: In the pursuit of dual sphingosine kinase 1/2 inhibitors, a class of enzymes implicated in cancer and inflammatory diseases, scientists synthesized a series of compounds based on a 2-(hydroxymethyl)pyrrolidine scaffold. researchgate.net Structure-activity relationship (SAR) studies revealed that the 2-(hydroxymethyl)pyrrolidine core was essential for establishing a key hydrogen bond with an aspartate residue (Asp178) in the binding pocket of SphK1. nih.gov

Antimalarial Agents: A screening effort identified 1-(pyridin-4-yl)pyrrolidin-2-one derivatives as a novel scaffold for antimalarial agents targeting the prolyl-tRNA synthetase (PRS) enzyme. mmv.org This discovery positions the pyrrolidin-2-one core as a promising starting point for developing new prophylactic treatments for malaria. mmv.org

Kinase Inhibitors: Hydroxy-functionalized pyrrolidines are regarded as valuable scaffolds, often used as sugar analogues where the furanose ring oxygen is replaced by nitrogen. mdpi.com In the development of casein kinase 1 (CK1) inhibitors, chiral pyrrolidine (B122466) scaffolds were attached to a known pharmacophore to extend into the ribose pocket of the ATP binding site, thereby creating new, selective binding interactions. nih.govmdpi.com

The inherent properties of the pyrrolidin-2-one ring, combined with the strategic placement of the hydroxymethyl group, provide a robust platform for generating initial hits and evolving them into clinically relevant lead compounds.

Use of Pyrrolidin-2-one as a Scaffold for Designing Highly Selective and Potent Agents

The design of highly selective and potent therapeutic agents is a central goal of medicinal chemistry, and the pyrrolidin-2-one scaffold offers distinct advantages in achieving this. Its rigid, three-dimensional conformation allows for the precise spatial arrangement of pharmacophoric elements, leading to enhanced binding affinity and selectivity for the intended biological target. dntb.gov.uanih.govresearchgate.net

The stereochemistry of the pyrrolidine ring is a critical factor, as different stereoisomers can exhibit vastly different biological profiles due to their unique binding modes with enantioselective proteins. dntb.gov.uanih.govresearchgate.net This principle allows medicinal chemists to fine-tune the interaction of a drug candidate with its target, maximizing potency while minimizing off-target effects. tandfonline.com

Table 1: Examples of Selective Agents Developed from Pyrrolidine Scaffolds

| Target | Pyrrolidine-Based Inhibitor | Key Findings | Reference |

|---|---|---|---|

| α-l-Rhamnosidase (α-l-Rha-ase) | Pyrrolidine 19 | Demonstrated high potency and selectivity with a Ki value of 0.24 μM, making it approximately 24-fold more potent than the reference compound. | researchgate.net |

| p300 Bromodomain | CZL-046 ((S)-3-Fluoropyrrolidin-2-one derivative) | Exhibited potent inhibitory activity with an IC50 of 3.3 nM and potent antiproliferative activity in a multiple myeloma cell line (OPM-2 IC50 = 51.5 nM). | acs.org |

| Casein Kinase 1 (CK1) | Enantiopure hydroxyl-functionalized pyrrolidine derivatives | New derivatives showed high selectivity for CK1 against a panel of 320 different kinases. | nih.gov |

| Prolyl-tRNA Synthetase (PRS) | 1-(Pyridin-4-yl)pyrrolidin-2-one derivatives | Identified as a novel antimalarial scaffold with low-double-digit nanomolar activity against resistant P. falciparum strains. | mmv.org |

The synthetic tractability of the pyrrolidin-2-one scaffold allows for diverse substitutions, enabling the creation of large libraries of compounds for screening. tandfonline.com This flexibility facilitates the exploration of structure-activity relationships (SAR) and the optimization of lead compounds into highly potent and selective drug candidates. nih.govresearchgate.net For instance, constraining a known acyclic pharmacophore, such as the ethanolamine (B43304) core of β3-adrenergic receptor agonists, within a pyrrolidine ring has been shown to maintain functional potency while improving selectivity against other targets. ebi.ac.uk

Strategies for Improving Pharmacokinetic Properties through Scaffold Modification

Beyond improving potency and selectivity, the modification of a scaffold is a key strategy for enhancing a drug candidate's pharmacokinetic (PK) profile, which includes its absorption, distribution, metabolism, and excretion (ADME). The pyrrolidine scaffold is an excellent platform for such modifications due to its synthetic accessibility and inherent drug-like properties. tandfonline.com

The structural characteristics of the pyrrolidine ring itself, such as its lipophilicity and conformational rigidity, can favorably influence PK properties, leading to improved bioavailability, metabolic stability, and oral absorption. tandfonline.com Medicinal chemists can employ several strategies involving the this compound scaffold to optimize these parameters:

Modulation of Physicochemical Properties: The synthetic flexibility of the pyrrolidine ring allows for precise adjustments to properties like lipophilicity (LogP) and aqueous solubility. tandfonline.com Introducing or modifying substituents on the ring can systematically alter these characteristics to achieve an optimal balance for drug absorption and distribution. nih.govresearchgate.net

Blocking Metabolic Soft Spots: A common reason for poor pharmacokinetic behavior is rapid metabolism by enzymes in the body. In one study focused on a p300 bromodomain inhibitor, the parent compound suffered from low metabolic stability. By replacing a hydrogen at the 3-position of the pyrrolidin-2-one ring with fluorine, researchers created compound 7 , which exhibited significantly improved stability in mouse liver microsomes. acs.org This strategy of "metabolic blocking" can be applied by modifying the hydroxymethyl group or other positions on the scaffold.

Conformational Constraint: Incorporating a flexible pharmacophore into the more rigid pyrrolidine ring system can improve metabolic stability. ebi.ac.uk This approach reduces the number of conformations the molecule can adopt, potentially making it a poorer substrate for metabolic enzymes and also eliminating certain metabolic pathways, such as the cleavage of N-C bonds in acyclic ethanolamine-based drugs. ebi.ac.uk

Table 2: Scaffold Modification Strategies to Enhance Pharmacokinetics

| Modification Strategy | Example | Impact on Pharmacokinetic Property | Reference |

|---|---|---|---|

| Introduction of Fluorine | (S)-3-Fluoropyrrolidin-2-one scaffold (Compound 7) | Significantly improved metabolic stability (t1/2 = 40.7 min) compared to the non-fluorinated parent compound. | acs.org |

| Conformational Constraint | Incorporating an ethanolamine core into a pyrrolidine ring | Improved metabolic stability and selectivity by constraining the flexible moiety and preventing cleavage of the N-C bond. | ebi.ac.uk |

| Systematic Substitution | General pyrrolidine derivatives | Precise tailoring of physicochemical properties (lipophilicity, solubility) to improve target selectivity and reduce side effects. | tandfonline.com |

Fragment-Based Drug Discovery and Design Principles

Fragment-based drug discovery (FBDD) has emerged as a powerful and efficient method for identifying high-quality lead compounds. This approach uses small, low-molecular-weight molecules, or "fragments," to probe the binding sites of protein targets. Because of their simplicity, fragments can form highly efficient, low-energy binding interactions, making them excellent starting points for building more potent and drug-like molecules.

The chemical compound this compound is an exemplary scaffold for use in FBDD libraries due to its adherence to key FBDD principles:

Three-Dimensionality: Successful fragments often possess a three-dimensional shape, which allows them to explore pockets on a protein surface that are inaccessible to flat, aromatic compounds. nih.govresearchgate.netnih.gov The non-planar, sp³-hybridized nature of the pyrrolidin-2-one ring provides this essential 3D character. dntb.gov.uanih.govresearchgate.netnih.gov

Functional Groups for Probing and Elaboration: An ideal fragment contains functional groups that can both engage in binding interactions and serve as anchor points for synthetic growth. The this compound molecule features:

A hydroxyl group , which is an excellent hydrogen bond donor and acceptor, allowing it to probe polar regions of a binding site.

A lactam moiety , containing a hydrogen bond acceptor (carbonyl oxygen) and a hydrogen bond donor (N-H group).

These functional groups also provide clear, synthetically tractable vectors for "growing" the fragment into a larger, more potent lead compound.

Optimal Complexity and Low Molecular Weight: The compound has a low molecular weight (115.13 g/mol ) and a simple, yet structurally defined, framework. nih.gov This simplicity minimizes the risk of introducing non-optimal or sterically clashing functionality in the initial screening phase, allowing for more efficient and directed optimization.

The design principle behind using a fragment like this compound is to identify a low-affinity but high-quality interaction. Once this initial binding event is confirmed, chemists can use structure-guided methods, such as X-ray crystallography, to visualize the fragment in the binding pocket. This information then guides the synthetic elaboration of the fragment, adding functionality that exploits adjacent pockets to rapidly increase potency and selectivity.

Preclinical and Translational Research on 3 Hydroxymethyl Pyrrolidin 2 One Analogues

In Vitro Cytotoxicity and Antiproliferative Assays

The evaluation of a compound's ability to inhibit cancer cell growth is a fundamental first step in preclinical assessment. Various analogues of 3-(hydroxymethyl)pyrrolidin-2-one have been synthesized and tested for their cytotoxic and antiproliferative effects against a range of human cancer cell lines.

Research into pyrrolidone derivatives has shown that specific structural modifications significantly influence their anticancer activity. For instance, a series of 5-oxo-1-(3,4,5-trimethoxyphenyl)pyrrolidine-3-carboxylic acid derivatives were evaluated for their ability to inhibit the viability of human A549 lung epithelial cells using an MTT assay. mdpi.com The study found that incorporating 1,3,4-oxadiazolethione and 4-aminotriazolethione rings into the molecular structure markedly enhanced anticancer activity, reducing cancer cell viability to 28.0% and 29.6%, respectively. mdpi.com

In the field of diffuse large B-cell lymphoma (DLBCL), a series of Michael acceptor pyrrolidone derivatives were synthesized and assessed. nih.gov One compound, referred to as "compound 7", demonstrated notable antitumor activity against DLBCL cell lines, highlighting the potential of this chemical class. nih.gov Similarly, constrained analogues of the immunomodulator FTY720, which feature a pyrrolidine (B122466) core, have been shown to kill cancer cells by interfering with nutrient transport systems. nih.gov

Further studies have identified potent inhibitors by modifying the pyrrolidine scaffold. A series of 2-(hydroxymethyl)pyrrolidine derivatives were investigated as inhibitors of sphingosine (B13886) kinase 1 and 2 (SphK1/SphK2), enzymes implicated in cancer progression. The dodecyl analogue proved to be the most potent dual inhibitor in this series. d-nb.info In another study, new diarylureas and diarylamides featuring a 1H-pyrrolo[3,2-c]pyridine scaffold were designed. Many of these compounds showed superior potency against the A375P human melanoma cell line compared to the standard drug Sorafenib (B1663141), with some derivatives exhibiting IC₅₀ values in the two-digit nanomolar range against various melanoma cell lines. nih.gov

In Vivo Efficacy Evaluations in Disease Models (e.g., Cancer Xenografts)

Following promising in vitro results, lead compounds are advanced to in vivo models to assess their efficacy in a living organism. nih.gov Xenograft models, where human cancer cells are implanted into immunocompromised mice, are standard for evaluating anticancer therapeutics. nih.govrsc.org